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molecular formula C11H26N2O2 B8340586 N1,N1-bis(2-methoxyethyl)-3-methylbutane-1,3-diamine

N1,N1-bis(2-methoxyethyl)-3-methylbutane-1,3-diamine

Cat. No. B8340586
M. Wt: 218.34 g/mol
InChI Key: FNVMFOWHZJODCC-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

A glass microwave reaction vessel was charged with benzyl(4-(bis(2-methoxyethyl)amino)-2-methylbutan-2-yl)carbamate (500 mg, 1.42 mmol) in TFA/DCM (1:1, 4 mL). The reaction mixture was stirred and heated in a Initiator microwave reactor (Personal Chemistry, Biotage AB, Inc.) at 85° C. for 7 h. The solvent was removed and the residue was filtered through a plug of Si-carbonate (0.59 mmol/g) and washed with DCM (300 mL, 5% MeOH in DCM (200 mL) and the filtrate was concentrated to give N1,N1-bis(2-methoxyethyl)-3-methylbutane-1,3-diamine (310 mg, 1.42 mmol, 100% yield) as an orange oil. 1H NMR (400 MHz, CDCl3) δ ppm 3.47 (4H, t, J=6.1 Hz), 3.34 (6H, s), 2.71 (4H, t, J=6.1 Hz), 2.60-2.67 (2H, m), 1.50-1.59 (2H, m), 1.10 (6H, s).
Name
benzyl(4-(bis(2-methoxyethyl)amino)-2-methylbutan-2-yl)carbamate
Quantity
500 mg
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][C:11]([CH3:24])([CH2:13][CH2:14][N:15]([CH2:20][CH2:21][O:22][CH3:23])[CH2:16][CH2:17][O:18][CH3:19])[CH3:12])C1C=CC=CC=1>C(O)(C(F)(F)F)=O.C(Cl)Cl>[CH3:23][O:22][CH2:21][CH2:20][N:15]([CH2:16][CH2:17][O:18][CH3:19])[CH2:14][CH2:13][C:11]([CH3:24])([NH2:10])[CH3:12] |f:1.2|

Inputs

Step One
Name
benzyl(4-(bis(2-methoxyethyl)amino)-2-methylbutan-2-yl)carbamate
Quantity
500 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC(C)(CCN(CCOC)CCOC)C)=O
Name
TFA DCM
Quantity
4 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A glass microwave reaction vessel
CUSTOM
Type
CUSTOM
Details
The solvent was removed
FILTRATION
Type
FILTRATION
Details
the residue was filtered through a plug of Si-carbonate (0.59 mmol/g)
WASH
Type
WASH
Details
washed with DCM (300 mL, 5% MeOH in DCM (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
COCCN(CCC(C)(N)C)CCOC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.42 mmol
AMOUNT: MASS 310 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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